N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Übersicht
Beschreibung
“N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide” is an organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxamide group and a 6-bromopyridin-3-yl group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study conducted by Jayarajan et al. (2019) involved the synthesis of similar compounds to N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide. These compounds were characterized using various techniques like FT-IR, NMR, and X-ray diffraction. The study provided insights into the synthesis process and the structural characterization of these compounds.
Biological and Therapeutic Applications
- Research by Akbari (2018) discussed the synthesis of cyanopyridine derivatives, which show promising biological and therapeutic activities. These derivatives have applications in pharmaceuticals and agriculture.
Synthesis of Analogous Compounds
- Hirokawa et al. (2000) described an efficient synthesis method for a compound structurally similar to this compound, highlighting the importance of such compounds in pharmacology, particularly as dopamine and serotonin receptor antagonists (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).
Antimicrobial Activity
- Babu et al. (2015) synthesized novel derivatives of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide, which have shown potential antimicrobial activity. This indicates the relevance of similar compounds in combating bacterial and fungal infections (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).
Chemical Decomposition and Stability
- A study by Abarca et al. (2006) investigated the thermal decomposition of a bromo-methyl-triazolo-pyridine compound, leading to the formation of a pyridylcarbene intermediate. This research provides insight into the chemical stability and decomposition pathways of such compounds.
Radioligand Imaging
- Gao et al. (2016) synthesized MK-1064, a compound with structural similarities to this compound, for use as a PET radioligand. This underscores the potential of related compounds in imaging and diagnostic applications (Gao, M., Wang, M., & Zheng, Q., 2016).
Safety and Hazards
The compound is labeled with a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-(6-bromopyridin-3-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJDLGKEHGBBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.